Balaglitazone
Overview
Description
Balaglitazone is a novel partial agonist of PPAR-gamma (γ), developed by Dr. Reddy’s laboratories in India . It is a second-generation peroxisome proliferator-activated receptor (PPAR) gamma agonist with only partial agonistic properties .
Synthesis Analysis
Balaglitazone is a thiazolidinedione derivative with antihyperglycemic activity . It exerts partial peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity and is associated with fewer side effects as compared to full PPAR gamma agonists .Molecular Structure Analysis
Balaglitazone has a molecular formula of C20H17N3O4S . Its molecular weight is 395.43 g/mol . The IUPAC name for Balaglitazone is 5- [ [4- [ (3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione .Chemical Reactions Analysis
Balaglitazone is a thiazolidinedione derivative with antihyperglycemic activity . It exerts partial peroxisome proliferator-activated receptor (PPAR) gamma agonistic activity and is associated with fewer side effects as compared to full PPAR gamma agonists .Physical And Chemical Properties Analysis
Balaglitazone has a molecular formula of C20H17N3O4S . Its molecular weight is 395.43 g/mol . The IUPAC name for Balaglitazone is 5- [ [4- [ (3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione .Scientific Research Applications
Antihyperglycemic Effects and Safety Profile
Balaglitazone, a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPAR-gamma), shows promise in the treatment of type 2 diabetes. It has been demonstrated to provide robust glycemic control, particularly when used as an add-on to insulin therapy. Notably, Balaglitazone exhibits fewer incidences of special adverse effects like heart failure, peripheral edema, and myocardial infarction compared to other PPAR-gamma agonists. This points to a potentially safer profile, especially in the context of antidiabetic therapy (Agrawal, Jain, & Dikshit, 2012).
Impact on Body Fluid Retention and Cardiac Enlargement
Research comparing Balaglitazone with full PPAR-gamma agonists like rosiglitazone has highlighted its lesser impact on body fluid retention and cardiac enlargement. This characteristic is particularly significant in the context of diabetes treatment, as it suggests a reduced risk of associated cardiovascular complications (Larsen et al., 2008).
Effects on Bone Formation and Fluid Retention
Studies indicate that Balaglitazone, unlike other PPAR-gamma agonists, does not negatively affect bone formation or fluid retention parameters. This aspect is crucial, given the adverse effects associated with other drugs in this class, such as edemas and increased fracture rates (Henriksen et al., 2009).
Reversal of Multidrug Resistance in Cancer Treatment
Balaglitazone has been studied for its role in reversing multidrug resistance in cancer treatment. It functions by upregulating PTEN in a PPARγ-dependent manner in leukemia cells, enhancing the efficacy of chemotherapy drugs like doxorubicin (Yousefi et al., 2017).
Role in Fibrogenesis and Liver Fibrosis
In the context of liver fibrosis, Balaglitazone's effects have been assessed through serological type III collagen formation. It shows potential as part of antifibrotic therapy, indicating its utility beyond diabetes treatment (Karsdal et al., 2016).
Synthesis and Chemical Properties
The synthesis of Balaglitazone from 1H-benzo[d]oxazine-2,4-dione has been outlined, contributing to our understanding of its chemical properties and potential for large-scale pharmaceutical production (Zhong Yonggang, 2012)
Safety And Hazards
Balaglitazone should be handled with care to avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Future Directions
Balaglitazone is currently being evaluated in phase III clinical trial in United States and Europe . It shows less fluid retention, less heart enlargement and no reduction of bone formation than full PPAR gamma agonists in preclinical studies . It is a prominent candidate of new glitazone which requires fewer doses as comparison to pioglitazone and shows better safety profile less incidence of special adverse effect like heart failure, peripheral oedema, and myocardial infarction .
properties
IUPAC Name |
5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKPTYAGKZLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870213 | |
Record name | Balaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Balaglitazone | |
CAS RN |
199113-98-9 | |
Record name | Balaglitazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199113989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balaglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12781 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Balaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALAGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M1609828O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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